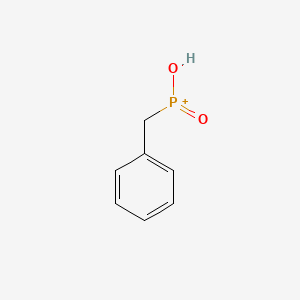
Benzyl-phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-phosphinic acid is a useful research compound. Its molecular formula is C7H8O2P+ and its molecular weight is 155.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Benzyl-phosphinic acid and its derivatives have shown potential antimicrobial activity. Research indicates that phosphonic acid derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis, which is significant given the global burden of tuberculosis. In vitro studies have demonstrated that similar compounds exhibit substantial antibacterial effects, suggesting that this compound may also possess similar properties.
1.2 Anticancer Activity
The anticancer potential of this compound is being investigated due to its ability to modulate cellular signaling pathways. Studies have indicated that phosphonic acids can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, preliminary research has shown that treatment with phosphonic acid derivatives leads to increased apoptosis in various cancer models, highlighting their therapeutic potential .
Environmental Applications
2.1 Detection of Chemical Warfare Agents
this compound plays a crucial role in the detection and identification of nerve agent degradation products, such as pinacolyl methylphosphonic acid (PMPA). The derivatization of phosphonic acids using benzyl trichloroacetimidates under optimized conditions has proven effective for analyzing these compounds in complex matrices like soil and fatty liquids . This application is particularly relevant for organizations focused on chemical weapons disarmament.
Analytical Chemistry
3.1 Derivatization Techniques
The use of benzyl trichloroacetimidates for the benzylation of phosphonic acids has been optimized for analytical purposes. This method enhances the detectability of phosphonic acids through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The optimized reaction conditions allow for efficient derivatization, facilitating the identification of trace amounts of phosphonic acids in environmental samples .
Synthesis and Functionalization
4.1 Synthesis of Phosphinic Acid Derivatives
Research into the synthesis of this compound has revealed methods for creating unsymmetrical phosphinic acids through base-promoted reactions. These synthetic pathways are essential for developing new compounds with tailored properties for specific applications in drug design and material science .
Case Studies
Chemical Reactions Analysis
Derivatization via Benzylation
Benzyl-phosphinic acid participates in benzylation reactions, particularly when reacting with benzyl trichloroacetimidates under neutral, basic, or slightly acidic conditions . This reaction forms benzyl esters, which are critical for enhancing volatility and detectability in gas chromatography-mass spectrometry (GC-MS).
Reaction Optimization
Key parameters for efficient benzylation include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes product formation |
| Time | 4–8 hours | Yield plateaus after 4 hours |
| Solvent | Acetonitrile | Highest efficiency vs. acetone or DCM |
| Catalytic Acid | <5 mol% (optional) | Enhances reaction under acidic conditions |
For example, pinacolyl methylphosphonic acid (PMPA) derivatization achieved significant yields at 60°C in acetonitrile after 4 hours . Neutral conditions (without additives) also proved effective due to the inherent acidity of phosphonic acids .
Acid-Catalyzed Debenzylation
Under strongly acidic conditions, this compound derivatives undergo debenzylation. This reaction is critical for deprotecting functional groups in synthetic pathways.
-
Conditions : Hydrolysis in water/acetic acid mixtures (e.g., 50% acetic acid at 70°C) .
-
Mechanism : Acidic media protonate the benzyl group, facilitating cleavage via SN1 or SN2 pathways.
-
Limitations : Electron-donating substituents (e.g., NHAc, NMe₂) on the benzyl group increase susceptibility to hydrolysis, leading to unintended debenzylation .
Electrophilic Substitution Reactions
This compound derivatives act as intermediates in electrophilic substitutions. For example, in the presence of H₃PO₃ and iodine (I₂), benzyl halides react with electron-rich arenes to form alkylated products :
Reaction Example :
C₆H₅CH₂X+AreneH₃PO₃, I₂C₆H₅CH₂-Arene+HX(X=Cl, Br)
Stability and Side Reactions
Properties
Molecular Formula |
C7H8O2P+ |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
benzyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2/p+1 |
InChI Key |
MYLBOHHLWPWOFA-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















